molecular formula C12H13ClN6O B12973277 N-(4-chloro-6-(ethylamino)pyrimidin-5-yl)-2-methylpyrimidine-5-carboxamide

N-(4-chloro-6-(ethylamino)pyrimidin-5-yl)-2-methylpyrimidine-5-carboxamide

Cat. No.: B12973277
M. Wt: 292.72 g/mol
InChI Key: ALWCMRHGQAVOLO-UHFFFAOYSA-N
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Description

N-(4-chloro-6-(ethylamino)pyrimidin-5-yl)-2-methylpyrimidine-5-carboxamide is a compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-6-(ethylamino)pyrimidin-5-yl)-2-methylpyrimidine-5-carboxamide typically involves multiple steps. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethylamine under controlled conditions to introduce the ethylamino group . The resulting intermediate is then reacted with 2-methylpyrimidine-5-carboxamide to form the final compound .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields . This approach not only reduces the reaction time but also improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-6-(ethylamino)pyrimidin-5-yl)-2-methylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino-substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of N-(4-chloro-6-(ethylamino)pyrimidin-5-yl)-2-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-6-(ethylamino)pyrimidin-5-yl)-2-methylpyrimidine-5-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit a wide range of enzymes makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C12H13ClN6O

Molecular Weight

292.72 g/mol

IUPAC Name

N-[4-chloro-6-(ethylamino)pyrimidin-5-yl]-2-methylpyrimidine-5-carboxamide

InChI

InChI=1S/C12H13ClN6O/c1-3-14-11-9(10(13)17-6-18-11)19-12(20)8-4-15-7(2)16-5-8/h4-6H,3H2,1-2H3,(H,19,20)(H,14,17,18)

InChI Key

ALWCMRHGQAVOLO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=NC=N1)Cl)NC(=O)C2=CN=C(N=C2)C

Origin of Product

United States

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